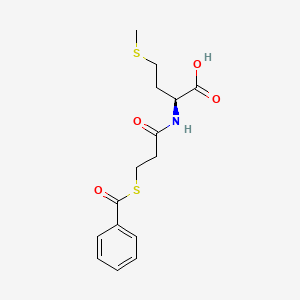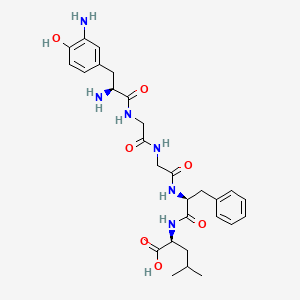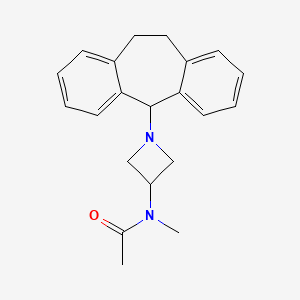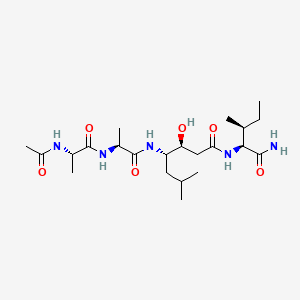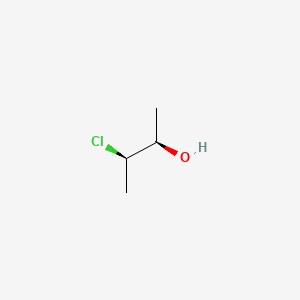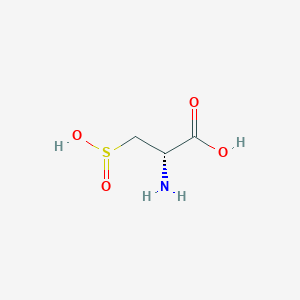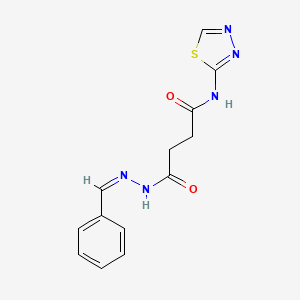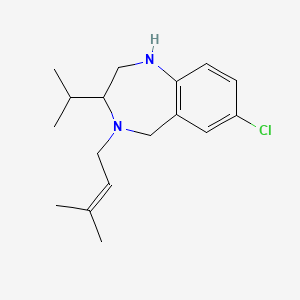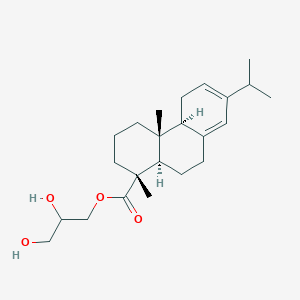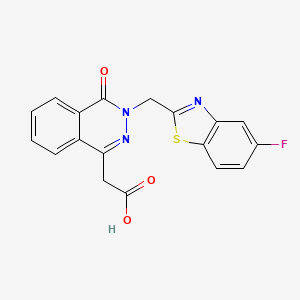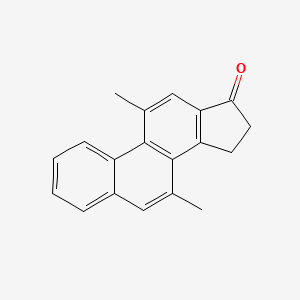
7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one is a polycyclic aromatic ketone. This compound is known for its unique structural features, which include a cyclopenta-fused phenanthrene core with methyl substitutions at positions 7 and 11. It has been studied for its potential carcinogenic properties and its interactions with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one can be achieved through multi-stage synthesis starting from a correctly substituted naphthalene. One common method involves the reduction of the diethyl phosphate of its readily available 11-hydroxy-derivative using sodium and liquid ammonia . Another route involves starting from testosterone and employing a series of reactions to introduce the necessary substitutions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential carcinogenicity. the synthetic routes mentioned above can be scaled up for larger production if needed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Friedel-Crafts alkylation or acylation can be employed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one has been extensively studied for its carcinogenic properties. It has been used in research to understand the mechanisms of carcinogenesis and the interactions of polycyclic aromatic hydrocarbons with DNA . Additionally, it serves as a model compound for studying the effects of structural modifications on the biological activity of polycyclic aromatic compounds .
Wirkmechanismus
The compound exerts its effects primarily through the formation of DNA adducts. These adducts result from the metabolic activation of the compound to reactive intermediates, which then bind to DNA. This binding can cause mutations and initiate carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
- 15,16-Dihydro-1-methylcyclopenta(a)phenanthren-17-one
- 11,12-Dimethylcyclopenta(a)phenanthren-17-one
- 11-Methoxycyclopenta(a)phenanthren-17-one
- 11-Ethylcyclopenta(a)phenanthren-17-one
Comparison: 7,11-Dimethyl-15,16-dihydrocyclopenta(a)phenanthren-17-one is unique due to its specific methyl substitutions at positions 7 and 11, which significantly influence its biological activity and carcinogenic potential. Compared to its analogs, this compound exhibits greater carcinogenicity, likely due to the steric and electronic effects of the methyl groups on the bay-region geometry .
Eigenschaften
CAS-Nummer |
85616-56-4 |
|---|---|
Molekularformel |
C19H16O |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
7,11-dimethyl-15,16-dihydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H16O/c1-11-9-13-5-3-4-6-14(13)18-12(2)10-16-15(19(11)18)7-8-17(16)20/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
FCJKTLOGTQYOPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3C)C(=O)CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


